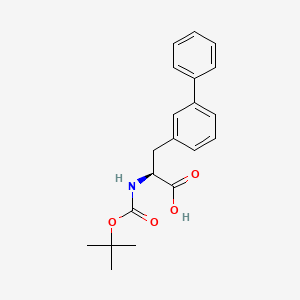

Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid

Description

Nuclear Magnetic Resonance (NMR)

Key $$^1$$H NMR signals (400 MHz, CDCl₃/DMSO-d₆):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Boc tert-butyl CH₃ | 1.38–1.42 | singlet |

| α-CH (stereocenter) | 4.22–4.30 | quartet |

| Biphenyl aromatic protons | 7.17–7.65 | multiplet |

| Carboxylic acid COOH | 12.1–12.5 | broad singlet |

The $$^{13}$$C NMR spectrum shows diagnostic peaks for the Boc carbonyl (δ = 155–157 ppm) and carboxylic acid (δ = 172–174 ppm).

Infrared (IR) Spectroscopy

| Bond/Vibration | Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (urethane) | 3320–3350 |

| C=O (carboxylic acid) | 1700–1720 |

| C=O (Boc carbonyl) | 1680–1700 |

| Aromatic C=C | 1560–1600 |

Mass Spectrometry

Electrospray ionization (ESI+) reveals a molecular ion peak at m/z 342.4 [M+H]⁺ , consistent with the molecular weight. Fragmentation includes loss of the Boc group (−100 Da) and decarboxylation (−44 Da).

Comparative Analysis with Biphenyl-Alanine Derivatives

Structural Comparisons

Functional Implications

- The 3-biphenyl substitution in this compound creates a meta-linked aromatic system , enhancing π-stacking interactions compared to para-substituted analogs.

- Boc protection improves solubility in organic solvents (e.g., DMF, THF) relative to unprotected biphenylalanine derivatives, facilitating solid-phase peptide synthesis.

- The S-configuration ensures compatibility with natural L-amino acid residues in hybrid peptides, whereas D-isomers (e.g., Boc-D-4,4'-biphenylalanine) are used to study chiral recognition.

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-8-7-11-16(12-14)15-9-5-4-6-10-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEFJZPUOYOJOM-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid is a chiral amino acid derivative that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a biphenyl moiety at the beta position. Its molecular formula is with a molecular weight of approximately 341.40 g/mol. The biphenyl structure imparts distinct chemical properties that enhance its biological activity compared to simpler amino acids.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Molecular Targets : The compound can bind to various receptors and enzymes, modulating their activity. This interaction is crucial for its role in neurotransmission and synaptic plasticity.

- Pathways Involved : It may influence signaling pathways related to neurotransmission, which can affect neuronal communication and plasticity, potentially leading to neuroprotective effects.

Enzyme Inhibition

Research has indicated that this compound exhibits enzyme inhibitory properties. It has been investigated for its role in inhibiting specific enzymes associated with inflammatory processes. For instance, studies show that it may inhibit N-acylethanolamine acid amidase (NAAA), which is involved in the metabolism of bioactive lipids .

Neuroprotective Effects

The compound is being explored for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases. Its ability to modulate neurotransmitter systems makes it a candidate for therapeutic development aimed at conditions such as Alzheimer's disease and multiple sclerosis .

Therapeutic Applications

This compound has shown promise in several therapeutic areas:

- Cancer Treatment : Its biphenyl structure has been linked to potential anti-tumor activity, making it relevant in oncology research .

- Pain Management : Due to its role in modulating inflammatory pathways, it is being investigated for applications in pain management therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds such as phenylalanine and tyrosine is beneficial:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains biphenyl moiety | Enzyme inhibition, neuroprotective |

| Phenylalanine | Simple aromatic amino acid | Essential for protein synthesis |

| Tyrosine | Hydroxylated phenylalanine | Precursor for neurotransmitters |

The biphenyl group in this compound enhances its interaction with biological targets compared to the simpler structures of phenylalanine and tyrosine.

Case Studies

- Inflammation Model : In an animal model of localized inflammation induced by carrageenan, this compound demonstrated a dose-dependent reduction in leukocyte infiltration and normalization of lipid levels, indicating its potential as an anti-inflammatory agent .

- Neurotransmission Studies : Experimental studies have shown that this compound can enhance synaptic plasticity in neuronal cultures, suggesting its utility in developing treatments for cognitive disorders associated with synaptic dysfunction .

Scientific Research Applications

Chemistry

Boc-(S)-2-amino-3-biphenyl-3-yl-propionic acid serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the development of new synthetic methodologies and the creation of diverse chemical libraries.

Biology

The compound has been investigated for its role in enzyme inhibition and as a potential ligand for receptor studies. Its ability to modulate enzyme activity makes it valuable in pharmacological research.

Medicine

Due to its structural similarity to neurotransmitters, this compound is explored for its therapeutic potential in treating neurological disorders such as depression and anxiety. Its interaction with neurotransmitter receptors suggests a role in modulating synaptic plasticity.

The biological activity of this compound can be summarized as follows:

Neuropharmacological Effects

Research indicates that this compound can enhance neuronal survival rates under stress conditions, suggesting protective effects against neurodegeneration.

Anticancer Properties

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 7 to 20 µM. The compound induces apoptosis and cell cycle arrest, targeting pathways involved in tumor growth.

Antimicrobial Activity

Preliminary studies show that this compound exhibits antimicrobial properties against several bacterial strains, with minimum inhibitory concentrations comparable to standard antibiotics.

Study 1: Neuropharmacological Impact

A study evaluated the effects of this compound on neuronal cultures exposed to stress conditions. Results indicated a significant increase in neuronal survival rates and modulation of synaptic markers, suggesting protective effects against neurodegeneration.

Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to apoptosis induction and cell cycle arrest at the S phase. The compound showed an IC50 value of 12 µM, indicating strong anticancer potential.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 608528-91-2 | C₂₀H₂₃NO₄ | 341.41 | Biphenyl substituent; Boc-protected amino group |

| 2-Boc-amino-3,3-diphenyl propionic acid | 119363-63-2 | C₂₀H₂₃NO₄ | 341.41 | Two phenyl groups at β-position; no biphenyl moiety |

| Boc-(S)-2-amino-3-(4-ethylphenyl)propanoic acid | 114359-37-4 | C₁₆H₂₃NO₄ | 293.36 | 4-Ethylphenyl substituent; reduced steric bulk compared to biphenyl |

| (2S,3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid | 32926-36-6 | C₁₄H₁₉NO₅ | 281.30 | Hydroxyl group on phenyl ring; enhanced polarity |

| (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid | N/A | Not provided | Not provided | Phenylsulfonyl group; increased acidity and potential for hydrogen bonding |

| 3-(Biphenyl-3-yl)-2-(Boc-amino)propanoic acid (positional isomer) | 1259986-44-1 | C₂₀H₂₃NO₄ | 341.40 | Biphenyl substituent at alternate position; possible differences in binding interactions |

Key Observations :

Functional and Application Differences

- This compound: Primarily used in peptide synthesis for generating constrained structures; biphenyl enhances hydrophobic interactions in enzyme inhibitors .

- 2-Boc-amino-3,3-diphenyl propionic Acid: The dual phenyl groups may improve thermal stability in solid-phase synthesis but reduce conformational flexibility .

- Boc-(S)-2-amino-3-(4-ethylphenyl)propanoic Acid: Smaller substituent allows for easier incorporation into linear peptides, with applications in antimicrobial peptide design .

Research Findings and Trends

- Synthetic Utility: The biphenyl derivative’s rigidity is exploited in designing non-peptidic protease inhibitors, as demonstrated in recent studies on viral enzyme targeting .

- Comparative Solubility : Hydroxylated analogs (e.g., CAS 32926-36-6) show 2–3× higher solubility in polar solvents than the biphenyl variant, critical for formulation development .

- Market Availability: Both biphenyl-containing compounds (CAS 608528-91-2 and 1259986-44-1) are currently out of stock, highlighting supply chain challenges for specialized amino acid derivatives .

Preparation Methods

Reported Synthetic Route from Patent Literature

A notable process described in patent WO2017059759A1 outlines the preparation of related N-Boc biphenyl alaninol derivatives, which can be adapted for this compound synthesis:

Step (a): Starting from (R)-3-(1,1’-biphen-4-yl)-2-tert-butoxycarbonyl-aminopropionic acid methyl ester, reduction is performed using sodium borohydride in methanol at 5–15 °C, followed by stirring at 25–30 °C for 5–8 hours until completion is confirmed by HPLC.

Step (b): The intermediate is then subjected to hydrazine hydrate treatment without additional solvents to convert it to the desired amino alcohol intermediate.

Work-up: The reaction mixture is concentrated, extracted with ethyl acetate and water, washed with saturated brine, dried, and concentrated to yield a white solid with high purity (98.8% by HPLC) and high yield (94%).

This approach emphasizes the advantage of avoiding isolation of intermediates, simplifying the process and improving efficiency.

| Step | Reagents/Conditions | Notes | Yield & Purity |

|---|---|---|---|

| (a) Reduction | Sodium borohydride in methanol, 5–30 °C, 5–8 h | Monitoring by HPLC; no isolation of intermediate | 94% yield; 98.8% purity |

| (b) Hydrazine treatment | Hydrazine hydrate, solvent-free | Direct use of reaction mixture | - |

Table 1: Summary of key steps from patent WO2017059759A1 for related Boc-protected biphenyl alaninol compounds, adaptable for this compound preparation.

Alternative Synthetic Routes

Other literature sources describe the synthesis of (S)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid, the deprotected form, which can be Boc-protected subsequently. One common method involves:

Asymmetric hydrogenation of a lactam-enamide intermediate bearing the biphenyl substituent to establish the (S)-configuration.

Subsequent chemical transformations including hydrolysis and Boc-protection of the amino group.

This method benefits from high stereoselectivity and applicability to various biphenyl-substituted amino acids.

Reaction Conditions and Parameters

Key parameters influencing the preparation include:

Solvent choice: Methanol or ethanol are preferred for reduction steps, with volumes typically in the range of 1–6 L per mole of substrate.

Temperature control: Low temperatures (5–15 °C) during reagent addition to control reaction rate and stereochemical integrity, followed by moderate warming (25–30 °C) for completion.

Reaction time: Generally 2–7 hours, optimized to 5–6 hours for best yield.

pH adjustment: After reduction, pH is adjusted to neutral (7–8) before work-up to stabilize the product.

Purification: Extraction with ethyl acetate and water, washing with brine, drying, and concentration to isolate the solid product.

Analytical Characterization and Purity

The final product is typically characterized by:

High-performance liquid chromatography (HPLC): To confirm purity (>95% typical, up to 98.8% reported).

Nuclear magnetic resonance (NMR) spectroscopy: ^1H and ^13C NMR to verify chemical structure and stereochemistry.

Mass spectrometry (MS): To confirm molecular weight (approximately 341.4 g/mol for this compound).

Chiral HPLC or optical rotation: To confirm enantiomeric purity and (S)-configuration.

Summary Table of Preparation Methods

Research Findings and Practical Notes

The process from patent literature demonstrates that avoiding intermediate isolation reduces time and cost while maintaining high purity and yield.

The use of hydrazine hydrate without solvents in the conversion step is notable for operational simplicity.

Asymmetric hydrogenation methods provide stereochemical control but may require specialized catalysts and conditions.

The biphenyl moiety's steric bulk requires careful optimization of reaction parameters to prevent side reactions and racemization.

Storage of the final Boc-protected compound is typically at ambient temperature, with stability confirmed for routine laboratory use.

Q & A

Q. Basic

- NMR spectroscopy :

- IR spectroscopy : Detect Boc C=O stretches (~1680 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular weight with <2 ppm error .

How can computational methods guide the design of experiments studying non-covalent interactions in Boc-protected amino acid derivatives?

Q. Advanced

- Molecular Dynamics (MD) simulations : Predict solvent-accessible surfaces and aggregation trends in aqueous/organic mixtures .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify regions prone to hydrogen bonding or π-π stacking with biphenyl groups .

- Docking studies : Model interactions with biological targets (e.g., enzymes) to prioritize functional group modifications for binding affinity .

What challenges arise in purifying this compound, and how can they be mitigated?

Q. Basic

- Challenge : Hydrophobic biphenyl groups reduce solubility in polar solvents.

- Mitigation : Use gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) .

- Challenge : Residual coupling agents (e.g., EDCI) contaminate products.

How does the Boc group influence conformational stability in solution versus solid-state, and how can this be experimentally validated?

Q. Advanced

- In solution : The bulky Boc group restricts rotation around the Cα-N bond, stabilizing specific conformers. Use NOESY NMR to detect through-space correlations between tert-butyl and biphenyl protons .

- In solid-state : SCXRD reveals rigid torsion angles (e.g., φ/ψ angles) and packing efficiency. Compare with unprotected analogs to quantify steric effects .

- Circular Dichroism (CD) : Monitor conformational changes in response to solvent polarity or temperature .

What strategies can address low yields in biphenyl moiety incorporation during synthesis?

Q. Advanced

- Suzuki-Miyaura coupling : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and biphenyl boronic acid stoichiometry (1.2–1.5 eq.) .

- Microwave-assisted synthesis : Reduce reaction time (30–60 min vs. 24 hr) and improve regioselectivity .

- Protecting group compatibility : Ensure Boc stability under basic conditions (e.g., Na₂CO₃ in THF/water mixtures) .

How can researchers differentiate between enantiomeric impurities and synthetic byproducts in final compounds?

Q. Advanced

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol gradients to resolve enantiomers .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign absolute configurations .

- X-ray crystallography with anomalous scattering : Resolve stereochemistry unambiguously via heavy-atom derivatives (e.g., SeMet labeling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.